1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea
Description
1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea is a synthetic urea derivative characterized by a central urea (-NH-C(=O)-NH-) core flanked by two distinct aromatic moieties: a thiophene-cyclopentylmethyl group and an ortho-tolyl (o-tolyl) substituent. The thiophene ring introduces sulfur-based electronic effects, while the cyclopentyl group may enhance lipophilicity and conformational rigidity. The o-tolyl substituent, with its ortho-methyl group, contributes steric bulk that could influence binding interactions.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-6-2-3-7-16(14)20-17(21)19-13-18(9-4-5-10-18)15-8-11-22-12-15/h2-3,6-8,11-12H,4-5,9-10,13H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAMLYUYFCNUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common method includes the reaction of thiophene-3-carboxaldehyde with cyclopentylamine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with o-tolyl isocyanate to yield the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the urea group may produce the corresponding amine derivatives.
Scientific Research Applications
1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The thiophene ring and urea group can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea-Based Agrochemicals
Fluazuron
- Structure : 1-[4-Chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]-3-(2,6-difluorobenzoyl)urea .
- Comparison: Both compounds share a urea backbone, but fluazuron incorporates chloro, pyridyloxy, and difluorobenzoyl groups. These substituents enhance insecticidal activity by targeting chitin synthesis in arthropods.
- Key Difference : Fluazuron’s pyridyloxy and halogenated groups increase electronegativity and binding affinity to insect-specific enzymes, whereas the target compound’s thiophene could modulate solubility and metabolic stability .
Flubendiamide
- Structure : Phthalic diamide with iodinated and trifluoromethyl groups .
- The target compound lacks halogens but compensates with sulfur-based thiophene, which may reduce environmental persistence.
- Key Difference: Flubendiamide targets ryanodine receptors, a mechanism distinct from urea-based chitin inhibitors, underscoring how functional group divergence dictates mode of action .
Pharmaceutical Urea Analogs
Compound 7n
- Structure : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea .
- Comparison :
- Both compounds feature aryl-urea scaffolds. However, 7n’s pyridinyl-thio and chloro-trifluoromethyl groups enhance its affinity for kinase targets, as seen in anticancer research.
- The target compound’s thiophene-cyclopentyl group may offer improved blood-brain barrier penetration compared to 7n’s polar pyridinyl-thio substituent.
- Key Difference : 7n’s trifluoromethyl group increases metabolic stability, while the target compound’s o-tolyl group introduces steric hindrance that could limit off-target interactions .
Patent-Disclosed Cyclopentyl Derivatives
- Examples: N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)...cyclopentyl) .
- Comparison :
- These compounds often include cyclopentyl or cyclohexane rings for conformational control, similar to the target molecule. However, they typically incorporate carboxamido or ester groups rather than urea linkages.
- The urea moiety in the target compound may enhance hydrogen-bonding interactions with biological targets compared to ester/carboxamido analogs.
- Key Difference: Cyclopentyl groups in patent compounds are often functionalized with amino acids (e.g., proline), suggesting applications in protease inhibition, whereas the target compound’s urea core aligns with kinase or receptor antagonism .
Physicochemical and Structural Properties
Research Findings and Implications
- Steric Influence : The o-tolyl group’s ortho-methyl moiety may limit rotational freedom and enhance target selectivity compared to para-substituted analogs in Compound 7n .
Biological Activity
1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea, with the CAS number 2034478-11-8, is an organic compound featuring a thiophene ring, a cyclopentyl group, and an o-tolyl group. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
- Molecular Formula : C₁₈H₂₂N₂OS
- Molecular Weight : 314.4 g/mol
- Structure : The compound contains a thiophene moiety which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Intermediate : The reaction of thiophene-3-carboxaldehyde with cyclopentylamine forms an intermediate Schiff base.
- Reduction : This intermediate is reduced to the corresponding amine.
- Final Reaction : The amine is then reacted with o-tolyl isocyanate to yield the final urea derivative .
Anticancer Activity
The anticancer potential of related urea compounds has been explored in various studies. For example, derivatives have been tested for cytotoxicity against human cancer cell lines, showing varying degrees of effectiveness. Although specific data for this compound is not extensively documented, the presence of thiophene and urea functionalities suggests potential interactions with cellular targets involved in cancer progression.
Study on Thiourea Derivatives
A study investigated a series of thiourea and urea derivatives for their biological activity, including antifungal and cytotoxic properties. The results indicated that certain derivatives exhibited significant antifungal activity against plant pathogens and were effective as larvicides against Aedes aegypti larvae . Although not directly testing this compound, the findings underscore the potential biological relevance of its structural analogs.
PD-L1 Interaction Inhibition
In related research focusing on immune modulation, compounds similar to this compound were evaluated for their ability to inhibit PD-L1 interactions in mouse splenocytes. These compounds demonstrated significant activity at low concentrations (e.g., 100 nM), suggesting a potential role in immunotherapy .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets through hydrogen bonding and other interactions facilitated by its thiophene and urea groups. These interactions can influence various biochemical pathways critical for microbial growth and cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
